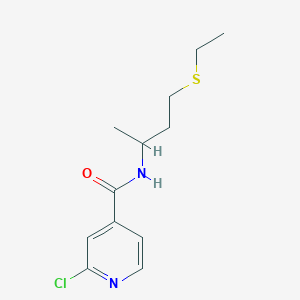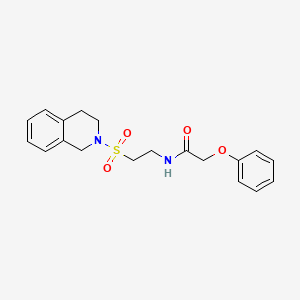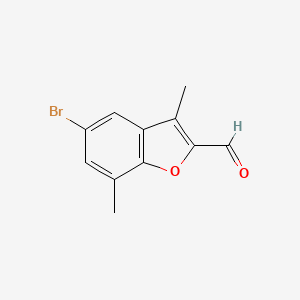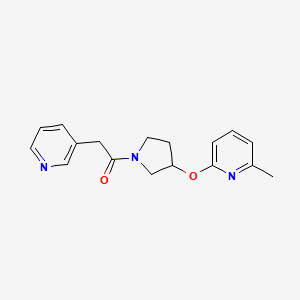
Diethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate is a chemical compound with the molecular formula C14H23NO5 . It is also known by its IUPAC name, ethyl 3-[2-(3-ethoxy-3-oxo-propyl)-5-oxo-pyrrolidin-2-yl]propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO5/c1-3-19-12(17)6-9-14(8-5-11(16)15-14)10-7-13(18)20-4-2/h3-10H2,1-2H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
Diethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate has a molecular weight of 285.34 . It appears as a white to yellow powder or crystals . The compound should be stored in a dry room at room temperature . It has a high GI absorption, is a P-gp substrate, and is not a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
One study elaborates on the synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate, a compound used extensively in dyes, medicines, and pesticides, demonstrating its importance in organic synthesis. The process involves a Claisen condensation reaction, indicating the potential use of diethyl derivatives in synthesizing complex organic molecules (Hunsheng & Heng, 2014).
Medicinal Chemistry and Chemotherapy
A Ni(II) complex study with a bishydrazone ligand, similar in complexity to the queried compound, was synthesized as a potential chemotherapeutic agent. It showed promising anticancer activity against leukemia and pancreatic adenocarcinoma cell lines, suggesting that derivatives of diethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate could have applications in developing new anticancer agents (Filipović et al., 2016).
Material Science and Polymer Chemistry
The synthesis and properties of polymerized monomer reactants (PMR) matrix resins from compounds containing pyridine units and related structures have been explored. These materials exhibit excellent thermal stability and processability, indicating that derivatives of the target compound might be valuable in creating new materials for high-temperature applications (Yang et al., 2004).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Eigenschaften
IUPAC Name |
ethyl 3-[2-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidin-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-3-19-12(17)6-9-14(8-5-11(16)15-14)10-7-13(18)20-4-2/h3-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRXVCLDCMIOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(CCC(=O)N1)CCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2476315.png)

![N-benzyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2476323.png)
![9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2476325.png)
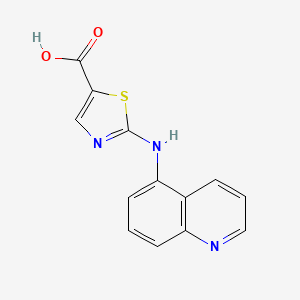
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2476327.png)
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2476328.png)

